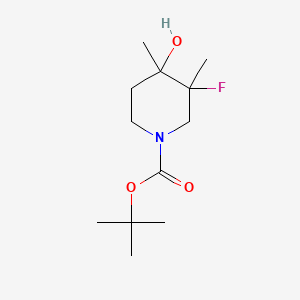
Methyl 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoate is an organic compound that features a silyl ether group and an ester functional group. This compound is often used in organic synthesis due to its unique reactivity and stability. The presence of the tert-butyldimethylsilyl group provides steric protection, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoate typically involves the following steps:
Formation of the Alkyne: The starting material, 5-hydroxy-2-pentynoic acid, is esterified using methanol and a strong acid catalyst to form methyl 5-hydroxy-2-pentynoate.
Silylation: The hydroxyl group of methyl 5-hydroxy-2-pentynoate is then protected by reacting it with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. This reaction forms this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts like palladium on carbon.
Substitution: The silyl ether group can be selectively removed under acidic or basic conditions to reveal the hydroxyl group, which can then undergo further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Tetra-n-butylammonium fluoride (TBAF) or hydrochloric acid in methanol.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Hydroxyl derivatives.
Applications De Recherche Scientifique
Methyl 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoate is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the synthesis of bioactive molecules and natural products.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoate involves its reactivity towards nucleophiles and electrophiles. The silyl ether group provides steric protection, allowing selective reactions at the alkyne or ester functional groups. The compound can participate in various organic reactions, including nucleophilic addition, electrophilic addition, and substitution reactions, depending on the reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-((tert-butyldimethylsilyl)oxy)but-2-ynoate
- tert-Butyldimethylsilyloxyacetaldehyde
- 5-(tert-Butyldimethylsilyloxy)-1-pentanol
Uniqueness
Methyl 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoate is unique due to its combination of an alkyne and ester functional group with a silyl ether protecting group. This combination allows for selective reactions and provides versatility in synthetic applications. The compound’s stability and reactivity make it a valuable intermediate in organic synthesis, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C12H22O3Si |
|---|---|
Poids moléculaire |
242.39 g/mol |
Nom IUPAC |
methyl 5-[tert-butyl(dimethyl)silyl]oxypent-2-ynoate |
InChI |
InChI=1S/C12H22O3Si/c1-12(2,3)16(5,6)15-10-8-7-9-11(13)14-4/h8,10H2,1-6H3 |
Clé InChI |
UHLUWJWLHSSBHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCC#CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



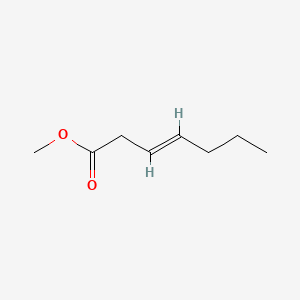

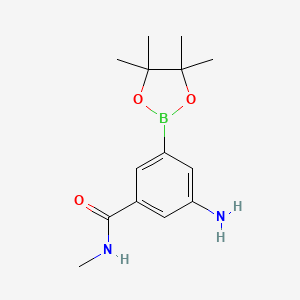
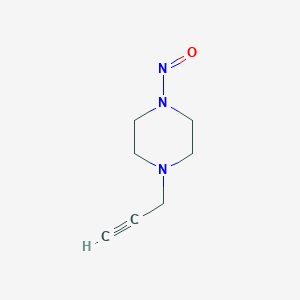
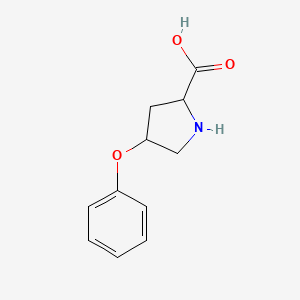
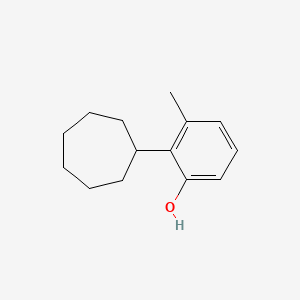
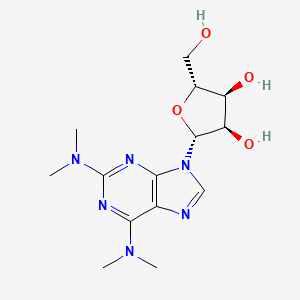
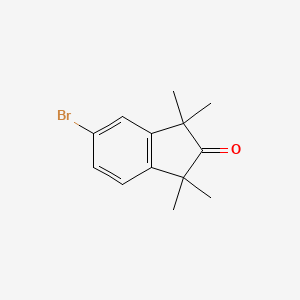
![2-methyl-2-[(phenylmethyl)thio]Propanoyl chloride](/img/structure/B13929576.png)
![8-Chloro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13929585.png)
![2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B13929588.png)
![5-Bromo-6-methoxybenzo[b]furan-2,3-dicarboxylic acid](/img/structure/B13929596.png)
